molecular formula C18H18FNO4 B2893756 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide CAS No. 1787988-98-0

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide

Cat. No. B2893756
CAS RN: 1787988-98-0
M. Wt: 331.343
InChI Key: LZCXPIKDIXMDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H18FNO4 and its molecular weight is 331.343. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

  • Research conducted by Sunder and Maleraju (2013) involved the synthesis of eight derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. These compounds were tested for their anti-inflammatory activity, with several showing significant effects. This indicates the potential utility of these compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Spectroscopic Analysis and Ligand-Protein Interactions

  • A study by Mary et al. (2020) focused on the synthesis, spectroscopic analysis, and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs. The research explored their photovoltaic efficiency and non-linear optical (NLO) activity, highlighting their potential applications in dye-sensitized solar cells (DSSCs) and as ligands for cyclooxygenase 1 (COX1). This demonstrates the versatility of such compounds in both energy-related applications and biological interactions (Mary et al., 2020).

Coordination Complexes and Antioxidant Activity

  • Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, analyzing their structure through spectroscopy and crystallography. These complexes exhibited significant antioxidant activity, suggesting their potential as antioxidants in pharmacological applications (Chkirate et al., 2019).

Potential Antipsychotic Agents

  • Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols by Wise et al. (1987) explored these compounds as potential antipsychotic agents. The study highlighted their unique mechanism of action, distinct from traditional antipsychotic drugs, and their potential for further development in treating psychiatric disorders (Wise et al., 1987).

properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c19-14-4-1-12(2-5-14)9-18(22)20-11-15(21)13-3-6-16-17(10-13)24-8-7-23-16/h1-6,10,15,21H,7-9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCXPIKDIXMDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)CC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide

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